2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide

説明

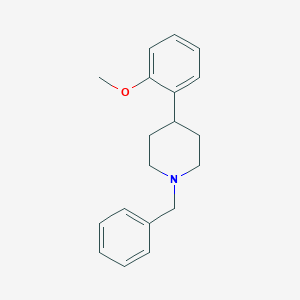

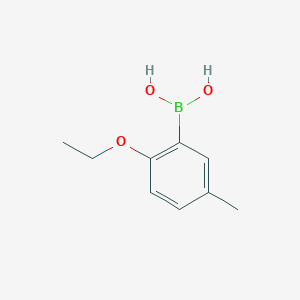

“2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” is a chemical compound with the molecular formula C11H14ClNO2 . It is also known as 4-Chloro-N-(2-hydroxypropyl)benzeneacetamide . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 227.687 Da and the monoisotopic mass is 227.071304 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” include a molecular formula of C11H14ClNO2, an average mass of 227.687 Da, and a monoisotopic mass of 227.071304 Da .科学的研究の応用

Potential Pesticides

A study characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, showing their potential as pesticides. This research provided new diffraction data, including experimental and calculated peak positions, intensities, and unit-cell parameters, indicating their utility in pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).

Crystal Structure Analysis

The crystal structure of a related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," was determined, providing insights into its molecular arrangement and potential interactions for further chemical analysis (Saravanan et al., 2016).

Antibacterial Agents

Research on 4-Oxo-thiazolidines and 2-Oxo-azetidines, including derivatives similar to "2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide," revealed their moderate to good activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. This study also conducted QSAR analyses to understand the impact of structural and physicochemical parameters on their antibacterial efficacy (Desai et al., 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

A comprehensive study synthesized bioactive benzothiazolinone acetamide analogs and investigated their vibrational spectra, electronic properties, photochemical and thermochemical modeling for applications in dye-sensitized solar cells (DSSCs). The research highlighted the compounds' good light harvesting efficiency and free energy of electron injection potential. Furthermore, molecular docking studies were performed to analyze the binding interactions with cyclooxygenase 1 (COX1), indicating their relevance in biological contexts (Mary et al., 2020).

Potential Insecticidal Agents

Novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some compounds exhibited excellent results, suggesting their potential as insecticidal agents (Rashid et al., 2021).

Antiviral and Antiapoptotic Effects

Another study synthesized a novel anilidoquinoline derivative, related to "2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide," and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects, offering insights into its therapeutic potential (Ghosh et al., 2008).

特性

IUPAC Name |

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8(14)7-13-11(15)6-9-2-4-10(12)5-3-9/h2-5,8,14H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASIMBRPWDCQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)

![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)